Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate is a triazole-based compound featuring a unique structural framework. Its core includes:
- A 1,2,4-triazole ring substituted at position 4 with a 4-fluorophenyl group.
- A sulfanylpropanoate ester side chain at position 3 of the triazole.
- A 5-[(adamantane-1-carbonylamino)methyl] substituent, integrating the rigid, lipophilic adamantane moiety.
This compound’s design leverages adamantane’s ability to enhance lipid solubility and metabolic stability, while the 4-fluorophenyl group may contribute to electronic modulation and binding specificity.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O3S/c1-3-33-22(31)15(2)34-24-29-28-21(30(24)20-6-4-19(26)5-7-20)14-27-23(32)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,15-18H,3,8-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCUOSUYBVNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.
Structural Features
The compound is characterized by several key structural components:
- Adamantane Moiety : This cage-like structure enhances the compound's lipophilicity and membrane permeability.
- Triazole Ring : Known for its biological activity, particularly in antifungal and antimicrobial applications.
- Sulfanyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and carbonyl compounds.
- Introduction of the Adamantane Moiety : This can be done via acylation or amination reactions.
- Esterification : Final step to yield the complete compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . The presence of the triazole ring is often associated with antifungal properties, while the adamantane structure may enhance membrane permeability and bioavailability.
The compound’s mechanism of action primarily involves inhibition of critical enzymes in microbial pathways. For instance, triazole derivatives are known to inhibit lanosterol demethylase , an enzyme essential for ergosterol biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death.
Case Studies
Several studies have documented the efficacy of similar triazole derivatives against various pathogens:
- Fungal Infections : A study demonstrated that a related triazole compound significantly inhibited the growth of Candida albicans and Aspergillus fumigatus, showcasing its potential as an antifungal agent.
- Bacterial Infections : Another study highlighted the effectiveness of triazole derivatives against Staphylococcus aureus, indicating broad-spectrum antimicrobial activity.
Data Summary
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Adamantane moiety, triazole ring, sulfanyl group | Antimicrobial |
| Triazole Derivative A | Multiple triazole rings | Antifungal |
| Triazole Derivative B | Sulfanyl group | Antibacterial |
Research Findings
Recent studies have focused on elucidating specific targets within microbial pathways for this compound. The ongoing research aims to quantify its efficacy against different strains and explore its potential modifications to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Adamantane Integration: The target compound incorporates adamantane via a carbonylamino methyl linker, whereas Analog 2 attaches adamantane directly to the triazole.
Aryl Substituents : The 4-fluorophenyl group in the target contrasts with Analog 1’s 2,4-difluorophenyl and Analog 2’s phenyl . Fluorination typically enhances metabolic stability and electron-withdrawing effects, but difluorination (Analog 1) may increase polarity .
Side Chain Variations: The target’s propanoate ester differs from Analog 1’s ketone and Analog 2’s methoxyethyl sulfanyl. Esters are prone to hydrolysis (prodrug activation), whereas ketones and ethers offer greater stability .
Physicochemical and Pharmacological Implications
Lipophilicity and Solubility:
- Adamantane : Increases lipophilicity in all three compounds, but the target’s ester group may moderate this via polarizable oxygen atoms.
- Fluorophenyl vs. Phenyl : The target’s single fluorine atom balances lipophilicity and polarity better than Analog 1’s difluorophenyl, which could reduce membrane permeability .
Metabolic Stability:
- The adamantane-1-carbonylamino group in the target may resist oxidative metabolism compared to Analog 1’s sulfonyl group, which is susceptible to enzymatic reduction .
Solid-State Stability:
Research Findings and Gaps
- Synthetic Feasibility : Analog 1’s synthesis (using sodium ethoxide ) suggests the target compound could be prepared via similar nucleophilic thiol-alkylation, but adamantane’s bulk may require optimized reaction conditions.
- Need for Further Studies : Comparative assays evaluating solubility, metabolic half-life, and target affinity are critical to validate the hypothesized advantages of the target’s structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
